molecular formula C8H8LiNO3 B6246227 lithium 5-(methoxymethyl)pyridine-2-carboxylate CAS No. 2408975-23-3

lithium 5-(methoxymethyl)pyridine-2-carboxylate

Cat. No.: B6246227
CAS No.: 2408975-23-3
M. Wt: 173.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 5-(methoxymethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3Li It is a lithium salt of 5-(methoxymethyl)pyridine-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-(methoxymethyl)pyridine-2-carboxylate typically involves the reaction of 5-(methoxymethyl)pyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-(methoxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Lithium 5-(methoxymethyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which lithium 5-(methoxymethyl)pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 5-(methyl)pyridine-2-carboxylate
  • Lithium 5-(ethyl)pyridine-2-carboxylate
  • Lithium 5-(propyl)pyridine-2-carboxylate

Uniqueness

Lithium 5-(methoxymethyl)pyridine-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from similar compounds with different alkyl groups.

Properties

CAS No.

2408975-23-3

Molecular Formula

C8H8LiNO3

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.